molecular formula C33H46N5O8PS B10837950 (2S)-2-[[1-[[[(1R)-1-[[(2S)-6-amino-2-(methanesulfonamido)hexanoyl]amino]-2-phenylethyl]-hydroxyphosphoryl]methyl]cyclopentanecarbonyl]amino]-3-(1H-indol-3-yl)propanoic acid

(2S)-2-[[1-[[[(1R)-1-[[(2S)-6-amino-2-(methanesulfonamido)hexanoyl]amino]-2-phenylethyl]-hydroxyphosphoryl]methyl]cyclopentanecarbonyl]amino]-3-(1H-indol-3-yl)propanoic acid

Katalognummer B10837950
Molekulargewicht: 703.8 g/mol
InChI-Schlüssel: UBQFBYMIHFXWBF-YTCPBCGMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

SCH-54470 is a small molecule drug developed by Schering-Plough Corporation. It is known as a triple inhibitor of endothelin-converting enzyme (ECE), angiotensin-converting enzyme (ACE), and prolyl endopeptidase (PREP). These enzymes play significant roles in various physiological processes, including blood pressure regulation and renal function. SCH-54470 has been studied for its potential therapeutic applications in treating conditions such as hypertension, chronic heart failure, and renal failure .

Vorbereitungsmethoden

The synthesis of SCH-54470 involves multiple steps, including the preparation of intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are proprietary and detailed information is not publicly available. it is known that the compound is synthesized using standard organic chemistry techniques, including the use of protecting groups, coupling reagents, and purification methods .

Industrial production methods for SCH-54470 would involve scaling up the laboratory synthesis to a larger scale, ensuring consistency and purity of the final product. This would typically involve optimization of reaction conditions, use of industrial-grade reagents, and implementation of quality control measures to ensure the compound meets regulatory standards .

Analyse Chemischer Reaktionen

SCH-54470 undergoes various chemical reactions, primarily involving its inhibitory activity on ECE, ACE, and PREP. These reactions include:

Common reagents and conditions used in these reactions include the presence of metal ions (such as zinc) that are essential for the enzymatic activity of ECE and ACE. The major products formed from these reactions are the inhibited forms of the respective enzymes, leading to reduced levels of endothelin-1 and angiotensin II .

Wissenschaftliche Forschungsanwendungen

SCH-54470 has been extensively studied for its potential therapeutic applications in various fields:

    Chemistry: SCH-54470 serves as a valuable tool for studying the biochemical pathways involving ECE, ACE, and PREP.

    Biology: SCH-54470 is used in research to investigate the effects of inhibiting ECE, ACE, and PREP on cellular and molecular processes.

    Medicine: SCH-54470 has potential therapeutic applications in treating cardiovascular and renal diseases.

    Industry: SCH-54470 can be used in the development of new drugs targeting ECE, ACE, and PREP.

Wirkmechanismus

SCH-54470 exerts its effects by inhibiting the enzymatic activity of ECE, ACE, and PREP. The molecular targets and pathways involved include:

    Endothelin-Converting Enzyme (ECE): SCH-54470 binds to the active site of ECE, preventing the conversion of big endothelin-1 to endothelin-1.

    Angiotensin-Converting Enzyme (ACE): SCH-54470 inhibits ACE, preventing the conversion of angiotensin I to angiotensin II.

    Prolyl Endopeptidase (PREP): SCH-54470 inhibits PREP, preventing the breakdown of proline-containing peptides.

Vergleich Mit ähnlichen Verbindungen

SCH-54470 is unique in its ability to inhibit three different enzymes (ECE, ACE, and PREP) simultaneously. This triple inhibitory activity distinguishes it from other compounds that typically target only one or two of these enzymes. Similar compounds include:

    Phosphoramidon: A dual inhibitor of ECE and neutral endopeptidase (NEP).

    CGS 26303: A dual inhibitor of ECE and NEP.

    FR 901533: A selective ECE inhibitor

These compounds share some similarities with SCH-54470 in terms of their inhibitory activity on ECE, but SCH-54470’s additional inhibition of ACE and PREP makes it a more versatile and potentially more effective therapeutic agent.

Eigenschaften

Molekularformel

C33H46N5O8PS

Molekulargewicht

703.8 g/mol

IUPAC-Name

(2S)-2-[[1-[[[(1R)-1-[[(2S)-6-amino-2-(methanesulfonamido)hexanoyl]amino]-2-phenylethyl]-hydroxyphosphoryl]methyl]cyclopentanecarbonyl]amino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C33H46N5O8PS/c1-48(45,46)38-27(15-7-10-18-34)30(39)37-29(19-23-11-3-2-4-12-23)47(43,44)22-33(16-8-9-17-33)32(42)36-28(31(40)41)20-24-21-35-26-14-6-5-13-25(24)26/h2-6,11-14,21,27-29,35,38H,7-10,15-20,22,34H2,1H3,(H,36,42)(H,37,39)(H,40,41)(H,43,44)/t27-,28-,29+/m0/s1

InChI-Schlüssel

UBQFBYMIHFXWBF-YTCPBCGMSA-N

Isomerische SMILES

CS(=O)(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)P(=O)(CC2(CCCC2)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O)O

Kanonische SMILES

CS(=O)(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)P(=O)(CC2(CCCC2)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.